2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that includes a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidoindole core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide include:
- 4-Fluoro-3-(6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indol-2-yl)phenyl methyl ether .
- 3-[2-[di(propan-2-yl)amino]ethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This compound’s combination of a pyrimidoindole core with sulfanyl and acetamide groups makes it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4OS/c1-13-3-6-15(7-4-13)10-22-18(26)11-27-21-20-19(23-12-24-21)16-9-14(2)5-8-17(16)25-20/h3-9,12,25H,10-11H2,1-2H3,(H,22,26) |
InChI Key |
OPJBEDCOFKASCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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